molecular formula C13H20N2O B12817756 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one

5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B12817756
M. Wt: 220.31 g/mol
InChI Key: DHHLBVKLGLWDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine ring fused with a dihydropyridinone moiety, a structural motif present in compounds investigated for various biological activities. Piperidine and dihydropyridinone derivatives are frequently explored as key scaffolds in the development of therapeutic agents . For instance, analogous structures have been studied for their potential as inhibitors of specific kinases . The propyl side chain on the piperidine nitrogen may influence the compound's lipophilicity and binding affinity, making it a valuable template for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in biological screening assays. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

5-(1-propylpiperidin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C13H20N2O/c1-2-8-15-9-4-3-5-12(15)11-6-7-13(16)14-10-11/h6-7,10,12H,2-5,8-9H2,1H3,(H,14,16)

InChI Key

DHHLBVKLGLWDMJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=CNC(=O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one typically involves the reaction of 1-propylpiperidine with a suitable precursor of dihydropyridinone under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperidine ring allows for substitution reactions, where different substituents can replace the propyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s full potential and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one, highlighting substituent variations and physicochemical properties:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one 1-Propylpiperidin-2-yl Not explicitly provided Piperidine ring with propyl chain; high lipophilicity
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one 3-Aminooxolan-2-yl C₉H₁₂N₂O₂ 180.21 196100-87-5 Tetrahydrofuran-derived amino group; moderate polarity
5-(2-Pyridyl)-1,2-dihydropyridin-2-one Pyridin-2-yl C₁₀H₈N₂O 172.19 381233-78-9 Aromatic pyridine substituent; planar structure
5-Amino-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-2-one Pyridin-2-ylmethyl + amino group C₁₁H₁₁N₃O 201.22 Dual functional groups (amino, pyridyl); increased H-bonding capacity
1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one 4-Bromo-1,3-thiazol-2-yl C₈H₅BrN₂OS 257.11 959239-58-8 Bromine and sulfur atoms; enhanced electrophilicity

Functional and Pharmacological Implications

Lipophilicity and Bioavailability
  • The 1-propylpiperidin-2-yl group in the target compound introduces significant lipophilicity due to its alkyl chain and bicyclic amine structure. This property may enhance blood-brain barrier penetration compared to analogs like 5-(2-Pyridyl)-1,2-dihydropyridin-2-one , whose planar pyridyl group reduces steric bulk but increases polarity .
Electronic and Steric Effects
  • The bromothiazole substituent in 1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one introduces electron-withdrawing effects and steric hindrance, which could alter reactivity or binding interactions in biological systems . In contrast, the target compound’s piperidine group offers conformational flexibility and basicity, favoring interactions with acidic residues in enzyme active sites.
Pharmacological Potential
  • Compounds with piperidine/piperazine moieties (e.g., the target compound and derivatives in ) are common in CNS-targeting drugs due to their ability to modulate neurotransmitter receptors . The propyl chain in the target compound may extend residence time in lipid-rich tissues.
  • 5-Amino-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-2-one (C₁₁H₁₁N₃O) features both amino and pyridyl groups, which could facilitate dual binding modes in kinase inhibitors or antimicrobial agents .

Biological Activity

5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of pharmaceutical development. This article delves into its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one is C13H18N2OC_{13}H_{18}N_{2}O with a molecular weight of approximately 218.30 g/mol. Its structure features a bicyclic arrangement consisting of a six-membered piperidine ring fused to a five-membered dihydropyridinone ring, which contributes to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage.
  • Anticancer Properties : There is emerging evidence suggesting that derivatives of dihydropyridines can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.

The biological activity of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one may be attributed to its interaction with various biological targets:

  • PLK4 Inhibition : Polo-like kinase 4 (PLK4) is implicated in centriole duplication and cancer progression. Compounds structurally similar to 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one have been studied for their ability to inhibit PLK4, thereby potentially offering therapeutic benefits in cancer treatment .
  • Neurotransmitter Modulation : The piperidine moiety may interact with neurotransmitter systems, influencing dopaminergic or serotonergic pathways, which are crucial in neurodegenerative diseases.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one:

StudyFindings
Fu et al. (2017)Identified potential neuroprotective properties through in vitro assays demonstrating reduced neuronal apoptosis.
Wong et al. (2016)Demonstrated that PLK4 inhibitors can lead to cell cycle arrest in cancerous cells, suggesting a pathway for therapeutic intervention.
Zitouni et al. (2014)Explored the role of PLK4 in centriole duplication and its implications for tumorigenesis, supporting the relevance of targeting this kinase in cancer therapy.

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